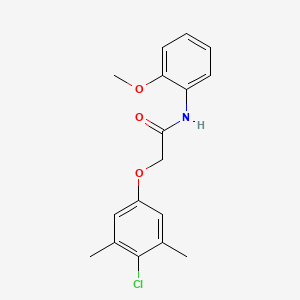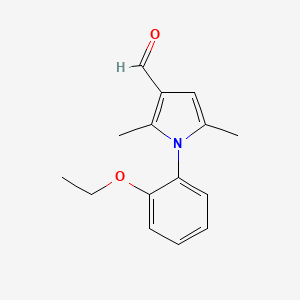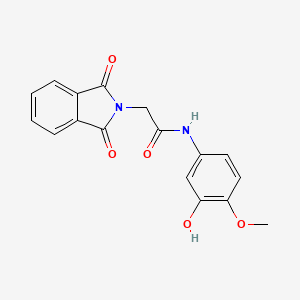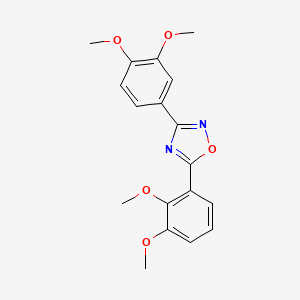
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in regulating cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. In
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of the enzyme. Activated AMPK then phosphorylates downstream targets involved in various metabolic pathways, leading to the observed physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have numerous biochemical and physiological effects, most of which are mediated through AMPK activation. These effects include increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide does not activate other kinases or interfere with other signaling pathways. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is its potential for off-target effects, as it has been shown to activate other AMPK-related kinases in some studies. Additionally, the high cost of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide may limit its use in some experiments.
未来方向
There are numerous future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide and AMPK activation. One area of interest is the role of AMPK in cancer, as AMPK activation has been shown to have both pro- and anti-tumor effects depending on the context. Another area of interest is the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide.
合成方法
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-chloro-3,5-dimethylphenol to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then converted to the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, through a series of chemical reactions involving acetylation, bromination, and amination.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied in the field of metabolic research due to its ability to activate AMPK. AMPK activation has been shown to have numerous beneficial effects on metabolic health, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been used in a variety of in vitro and in vivo studies to investigate the role of AMPK in various metabolic pathways and diseases.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(9-12(2)17(11)18)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQMUVDBQAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)

![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)


![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)